molecular formula C7H6BrN3 B13543388 7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine

7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13543388
M. Wt: 212.05 g/mol
InChI Key: NHGIAYQVEXFHCR-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly involves reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Yield various substituted triazolo[1,5-a]pyridines depending on the nucleophile used.

    Oxidation and Reduction: Result in oxidized or reduced derivatives of the parent compound.

Scientific Research Applications

7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity and downstream signaling pathways . This inhibition can modulate various biological processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

Uniqueness: 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its bromomethyl group, which enhances its reactivity and versatility in chemical synthesis

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2

InChI Key

NHGIAYQVEXFHCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CBr

Origin of Product

United States

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